molecular formula C15H18FN3O2 B10862384 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10862384
M. Wt: 291.32 g/mol
InChI Key: WXQNOWKECYHQPV-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a synthetic organic molecule that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a 4-fluorophenyl hydrazine derivative with a suitable β-diketone or β-ketoester. The reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and purification systems like chromatography or crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated in preclinical and clinical studies to determine its efficacy and safety for therapeutic use.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their function and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of the compound lies in its specific substituents, such as the 4-fluorophenyl group and the 2-methoxyethylamino group. These substituents can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H18FN3O2

Molecular Weight

291.32 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H18FN3O2/c1-10(17-8-9-21-3)14-11(2)18-19(15(14)20)13-6-4-12(16)5-7-13/h4-7,18H,8-9H2,1-3H3

InChI Key

WXQNOWKECYHQPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCOC)C

Origin of Product

United States

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